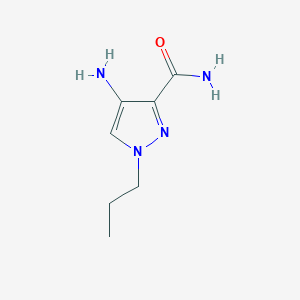

4-amino-1-propyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-1-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C7H12N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Métodos De Preparación

The synthesis of 4-amino-1-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole with carboxamide derivatives under specific conditions . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity .

Análisis De Reacciones Químicas

4-amino-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using reagents like halogens or alkylating agents

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-amino-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives.

Biology: The compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors.

Medicine: It is a key intermediate in the synthesis of sildenafil, a well-known pharmaceutical compound

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-amino-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparación Con Compuestos Similares

4-amino-1-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound is also used in the synthesis of sildenafil and has similar chemical properties.

4-amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: Another pyrazole derivative with comparable biological activities.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with molecular targets and its role as a key intermediate in pharmaceutical synthesis.

Actividad Biológica

4-Amino-1-propyl-1H-pyrazole-3-carboxamide (APPC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

APPC is characterized by a five-membered pyrazole ring containing two nitrogen atoms, with an amino group at the 4-position and a carboxamide group at the 3-position. Its molecular formula is C6H10N4O, and it has a molecular weight of approximately 166.18 g/mol. The presence of these functional groups contributes to its unique chemical properties, enabling interactions with various biological targets.

Research indicates that APPC primarily interacts with enzymes through hydrogen bonding and π-π stacking interactions. These interactions are crucial for inhibiting key metabolic pathways, particularly those involving succinate dehydrogenase, which disrupts the citric acid cycle and electron transport chain. This inhibition can lead to the growth suppression of certain fungi, such as Alternaria solani, at concentrations as low as 100 μg/mL.

Biological Activities

APPC exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that APPC has significant antimicrobial properties, making it a candidate for further pharmacological research in treating infections.

- Anticancer Properties : APPC has demonstrated potential anticancer effects in various cell lines. For instance, it showed inhibition against HeLa (cervical cancer) cells and HepG2 (liver cancer) cells with varying degrees of potency .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, influencing LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells .

Anticancer Activity

A series of studies evaluated the anticancer potential of APPC derivatives against different cancer cell lines:

| Compound Derivative | Cell Line | IC50 (μM) | Notable Effects |

|---|---|---|---|

| APPC | HeLa | 54.25 | Significant growth inhibition |

| APPC | HepG2 | 38.44 | Effective against liver cancer |

| N-substituted analog | A549 | 0.39 | Induced autophagy without apoptosis |

These results indicate that structural modifications can enhance the anticancer activity of pyrazole derivatives .

Antimicrobial Studies

In antimicrobial assays, APPC was tested against various fungal strains:

| Fungal Strain | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| Alternaria solani | 100 | 75 |

| Candida albicans | 200 | 60 |

The compound exhibited promising results, particularly against Alternaria solani, suggesting its utility in agricultural applications as a fungicide.

Structure-Activity Relationship (SAR)

The biological activity of APPC is influenced by its structural characteristics. The following table outlines some related compounds and their activity profiles:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 0.99 | Similar activity but different functional groups |

| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | 0.83 | Lacks propyl group; used in similar medicinal applications |

| 4-Amino-1,3,5-trimethylpyrazole hydrochloride | 0.72 | Higher methylation; distinct pharmacological profile |

These comparisons highlight how variations in structure can impact biological activity and therapeutic potential.

Propiedades

IUPAC Name |

4-amino-1-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-4-5(8)6(10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIJGDMKVGRXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.